Quinazoline, 1-oxide (7CI,9CI)
Description
Historical Context and Evolution of Quinazoline (B50416) Chemistry
The journey of quinazoline chemistry began in 1869 when Griess first synthesized a quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of anthranilic acid with cyanogen. acs.org The parent quinazoline molecule was first synthesized in 1895 by August Bischler and Lang via the decarboxylation of its 2-carboxy derivative. wikipedia.org A more satisfactory synthesis was later devised by Siegmund Gabriel in 1903, who prepared it from o-nitrobenzylamine. wikipedia.orgmdpi.com
Initially, the study of quinazolines was primarily of academic interest. However, from the 1950s onwards, medicinal chemists began to explore the potential of this heterocyclic system, spurred by the discovery of quinazolinone alkaloids with biological activity. nih.gov This led to the development of numerous synthetic methods for creating a wide array of quinazoline derivatives. nih.govorganic-chemistry.org
Traditional methods for quinazoline synthesis often involved the condensation of anthranilic acid derivatives with amides, a reaction known as the Niementowski synthesis. omicsonline.org Over the years, synthetic approaches have evolved significantly, with the introduction of transition-metal-catalyzed reactions, microwave-assisted synthesis, and multi-component reactions, allowing for more efficient and diverse production of quinazoline-based compounds. nih.govfrontiersin.org These advancements have expanded the library of quinazoline derivatives available for screening and have been instrumental in the discovery of compounds with a broad range of pharmacological activities, including anticancer and antimalarial agents. wikipedia.orgnih.gov
The quinazoline scaffold is a key component in several approved drugs. For instance, gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy, features a quinazoline core. wikipedia.org The stability of the quinazolinone nucleus has made it a popular framework for medicinal chemists to build upon, leading to the discovery of numerous bioactive molecules. nih.govomicsonline.org
Significance of N-Oxide Moieties in Heterocyclic Systems
The introduction of an N-oxide group to a heterocyclic system, such as in quinazoline 1-oxide, imparts unique chemical and physical properties to the parent molecule. scielo.br The N-oxide moiety is highly polar and can act as a strong hydrogen bond acceptor, which can influence the molecule's solubility and its interactions with biological targets. rsc.org
From a synthetic standpoint, N-oxides are valuable intermediates. researchgate.net The N-oxide group can activate the heterocyclic ring towards both nucleophilic and electrophilic substitution reactions. organic-chemistry.org It can also direct the regioselectivity of these reactions. Furthermore, N-oxides can undergo a variety of chemical transformations, including deoxygenation, cycloaddition reactions, and photorearrangements, providing access to a diverse range of functionalized heterocycles that would be difficult to synthesize through other routes. acs.orgresearchgate.net
In medicinal chemistry, the N-oxide functionality can serve as a bioisosteric replacement for other functional groups, such as a carbonyl group, potentially improving the pharmacological profile of a drug candidate. rsc.org The presence of an N-oxide can alter a molecule's metabolic fate and can be used in the design of prodrugs. acs.org Some heterocyclic N-oxides have been investigated for their potential as hypoxic-selective cytotoxins in cancer therapy, as they can be reduced to reactive radicals under the low-oxygen conditions characteristic of solid tumors. rsc.org
The unique properties of N-oxides have led to their incorporation into a number of therapeutic agents and have made them a continued focus of research in the development of new drugs and synthetic methodologies. rsc.orgbrieflands.com
Current Research Landscape and Challenges in Quinazoline 1-Oxide Chemistry
The current research landscape for quinazoline 1-oxide is centered on the development of novel and efficient synthetic methods to access this scaffold and its derivatives, as well as exploring their subsequent chemical transformations.
Recent advances in the synthesis of quinazoline 1-oxides have moved beyond simple oxidation of the parent quinazoline. One notable method involves a gold-catalyzed intermolecular interception of an α-oxo gold carbene intermediate, formed from the cycloisomerization of 2-alkynylnitrobenzenes, with 1,2-benzo[d]isoxazole as a nitrogen-transfer reagent. acs.org This approach allows for the convergent synthesis of highly functionalized quinazoline 1-oxides.
Another significant development is the rhodium(III)-catalyzed C–H activation and amidation of simple ketoximes with 1,4,2-dioxazol-5-ones, followed by a zinc(II)-catalyzed cyclization to yield quinazoline N-oxides. acs.org This relay catalysis strategy is efficient and operates under mild conditions without the need for an external oxidant. acs.org
The reactivity of quinazoline 1-oxides is also an active area of investigation. For instance, the deoxygenation of 4-substituted quinazoline 1-oxides can be achieved through catalytic hydrogenation. semanticscholar.org Furthermore, quinazoline N-oxides can participate in [3+2] cycloaddition reactions. For example, 2-arylquinazoline-3-oxides react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form 1,3-benzodiazepines. cdnsciencepub.com Although this example pertains to the 3-oxide isomer, it highlights the potential of the N-oxide functionality in ring-expansion reactions.
Despite these advancements, challenges remain in the field. A primary challenge is the selective synthesis of the 1-oxide isomer over the 3-oxide, as the oxidation of quinazoline can potentially occur at either nitrogen atom. The development of regioselective oxidation methods is therefore a key area of research. Moreover, many of the current synthetic routes require specific and sometimes complex starting materials and catalysts, highlighting the need for more general and practical methods. The exploration of the full synthetic potential of quinazoline 1-oxide as a building block for more complex molecules is still in its early stages.
Table 1: Physical and Chemical Properties of Quinazoline 1-Oxide
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol |
| IUPAC Name | 1-oxidoquinazolin-1-ium |
| CAS Number | 54145-20-9 |
| SMILES | C1=CC=C2C(=C1)C=NC=[N+]2[O-] |
Data sourced from PubChem CID 12197000 nih.gov
Table 2: Selected Chemical Compounds
| Compound Name |
|---|
| Quinazoline, 1-oxide |
| Quinazoline |
| 2-Cyano-3,4-dihydro-4-oxoquinazoline |
| Anthranilic acid |
| o-Nitrobenzylamine |
| Gefitinib |
| 1,2-Benzo[d]isoxazole |
| 1,4,2-Dioxazol-5-one |
| Dimethyl acetylenedicarboxylate (DMAD) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
54145-20-9 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
1-oxidoquinazolin-1-ium |
InChI |
InChI=1S/C8H6N2O/c11-10-6-9-5-7-3-1-2-4-8(7)10/h1-6H |
InChI Key |
NLHOVYMVGLRDPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=[N+]2[O-] |
Origin of Product |
United States |
Mechanistic Organic Chemistry and Reactivity Profiles of Quinazoline 1 Oxide
Reaction Mechanisms Involving the Quinazoline (B50416) 1-Oxide Scaffold
The N-oxide group acts as a powerful activating and directing group, enabling a range of functionalization reactions that are otherwise difficult to achieve with the parent quinazoline.
The functionalization of C-H bonds in quinazoline 1-oxide is predominantly facilitated by transition-metal catalysis, with the N-oxide group playing a crucial role as an internal directing group. The mechanism often follows a concerted metalation-deprotonation (CMD) pathway, which avoids the formation of high-energy intermediates. nih.gov
In a typical palladium-catalyzed C-H arylation, the process begins with the coordination of the Pd(II) catalyst to the N-oxide oxygen atom. This pre-coordination brings the metal center into close proximity to the C2-H bond. Subsequently, a concerted step involving the abstraction of the C2 proton by a base (often a carboxylate anion from the palladium salt) and the simultaneous formation of a C-Pd bond occurs, leading to a five-membered palladacycle intermediate. nih.gov This palladacycle can then undergo oxidative addition with an aryl halide, followed by reductive elimination to furnish the C2-arylated quinazoline 1-oxide and regenerate the active Pd(II) catalyst. The N-oxide group not only facilitates the initial C-H activation but also stabilizes the key organometallic intermediate. nih.gov
Rhodium-catalyzed reactions follow a similar mechanistic principle. A Rh(III) catalyst, for instance, can coordinate to the N-oxide and direct the C-H activation at the C2 position to form a rhodacycle. This intermediate is then capable of reacting with various coupling partners, such as alkenes or alkynes, via migratory insertion, leading to the formation of new C-C bonds. nih.gov
Table 1: Mechanistic Pathways in C-H Functionalization of Heteroaromatic N-Oxides
| Catalyst Type | Key Intermediate | Mechanistic Pathway | C-H Activation Step | Ref. |
| Palladium(II) | 5-membered Palladacycle | Catalytic Cycle | Concerted Metalation-Deprotonation (CMD) | nih.gov |
| Rhodium(III) | 5-membered Rhodacycle | Catalytic Cycle | Concerted Metalation-Deprotonation (CMD) | nih.gov |
Dehydrogenative coupling represents a highly atom-economical method for forming C-C or C-heteroatom bonds by combining two different C-H bonds under oxidative conditions. For quinazoline 1-oxide, this typically involves the functionalization of the C2 or C4 position. While specific examples for the 1-oxide isomer are less common than for the 3-oxide, the mechanistic principles are analogous. nih.govmarquette.edu
A plausible mechanism for a copper-catalyzed cross-dehydrogenative coupling (CDC) between quinazoline 1-oxide and a partner molecule, such as an indole (B1671886), begins with the C-H activation of both substrates. nih.gov The copper catalyst can facilitate the formation of a quinazolinyl-copper species via C-H activation at the C4 position, directed by the N-oxide. Simultaneously, the indole partner is metalated. The subsequent step involves a coupling of these two organometallic intermediates, followed by reductive elimination or oxidation to yield the final product and regenerate the active catalyst. An external oxidant is often required to complete the catalytic cycle. The N-oxide group is critical in activating the C4-H bond for the initial metalation step. nih.gov
Oxidative annulation involves the formation of a new ring system onto the existing quinazoline 1-oxide scaffold through a process that formally involves oxidation. These reactions often utilize transition-metal catalysts to orchestrate a sequence of C-H activation, insertion, and cyclization steps. mdpi.comresearchgate.net
Cascade or tandem reactions allow for the construction of complex molecular architectures in a single synthetic operation by combining multiple bond-forming events without isolating intermediates. rsc.orgresearchgate.net Quinazoline 1-oxide can be both a product of and a substrate in such sequences.
A notable example is the one-pot synthesis of 4-methyl-2-alkyl quinazoline-N-oxides through a cascade acetamidation–acylation of electron-rich arenes with primary nitroalkanes. acs.org In this process, the initial reaction steps lead to the in-situ formation of a key intermediate which then undergoes cyclization and subsequent N-oxidation in the same pot to yield the final quinazoline 1-oxide product.
In tandem reactions where quinazoline 1-oxide is a substrate, the N-oxide can first act as a directing group for a C-H functionalization, and the newly introduced functional group can then undergo a subsequent intramolecular reaction. For instance, after a C2-alkenylation, the appended alkene could participate in a tandem intramolecular cycloaddition or cyclization, triggered by a change in reaction conditions or the addition of a new reagent, all within a one-pot procedure.
The formation of the quinazoline 1-oxide ring system itself is most commonly achieved through cyclocondensation reactions. nih.gov A general and effective strategy involves the reaction of a 2-aminoaryl aldehyde or ketone derivative with a nitrogen-containing nucleophile.
For the synthesis of quinazoline 1-oxides, a common precursor is a 2-aminobenzaldehyde (B1207257) oxime. The mechanism proceeds via the intramolecular cyclization of the oxime. nih.gov Under acidic or basic conditions, the amino group attacks the carbon atom of the oxime functionality. This is followed by a dehydration step, where a molecule of water is eliminated to form the aromatic pyrimidine (B1678525) ring, yielding the quinazoline 1-oxide. The key steps are the nucleophilic attack of the amine onto the C=N bond of the oxime and the subsequent aromatization via dehydration. nih.gov
Another pathway involves the condensation of a 2-aminobenzamide (B116534) with an aldehyde, followed by cyclization and in-situ oxidation to form a quinazolinone, which is structurally related. acs.orgnih.gov The synthesis of the 1-oxide would require a precursor where the N1 nitrogen is already oxidized or is oxidized in a final step.
Transformations Mediated by the N-Oxide Functionality
The N-oxide group is not merely a spectator or directing group; it possesses its own distinct reactivity that can be exploited for further molecular transformations.
One of the most fundamental reactions of the N-oxide functionality is deoxygenation. This process removes the oxygen atom to yield the parent quinazoline. Deoxygenation of quinazoline 1-oxides can be achieved through catalytic hydrogenation, typically using a Raney Nickel catalyst under a hydrogen atmosphere. nih.govmdpi.com This reaction proceeds by the adsorption of the N-oxide onto the catalyst surface, followed by cleavage of the N-O bond and formation of water. mdpi.com
Table 2: Deoxygenation of Substituted Quinazoline 1-Oxides
| Substrate | Reagents and Conditions | Product | Yield (%) | Ref. |
| 4-Methylquinazoline 1-oxide | H₂, Raney Ni, MeOH | 4-Methylquinazoline | 43 | nih.govmdpi.com |
| 4-Ethylquinazoline 1-oxide | H₂, Raney Ni, MeOH | 4-Ethylquinazoline | 33 | nih.govmdpi.com |
Furthermore, the quinazoline 1-oxide system can act as a 1,3-dipole in cycloaddition reactions. wikipedia.org The O–N=C unit can react with various dipolarophiles, such as alkynes or isocyanates, to form five-membered heterocyclic rings fused to the quinazoline scaffold. For example, the reaction with an isocyanate would proceed via a concerted [3+2] cycloaddition mechanism across the C2-N3 bond of the quinazoline ring. This reaction provides a powerful method for constructing complex, polycyclic heterocyclic systems. clockss.org
1,3-Dipolar Cycloaddition Reactions of Quinazoline N-Oxides
Quinazoline-derived scaffolds can be utilized in 1,3-dipolar cycloaddition reactions, a powerful class of pericyclic reactions for the synthesis of five-membered heterocycles. wikipedia.orgmdpi.com In these reactions, a 1,3-dipole reacts with a dipolarophile to form a cyclic adduct. wikipedia.org Quinazoline-based systems can be engineered to contain 1,3-dipolar functionality, such as azomethine imines, which then readily participate in cycloaddition reactions with various dipolarophiles like alkynes and alkenes. mdpi.com This methodology allows for the construction of diverse, fused polycyclic systems containing the quinazoline core. mdpi.com
Formation and Rearrangement of Primary Cycloadducts
The initial step in a 1,3-dipolar cycloaddition is the formation of a primary cycloadduct. wikipedia.org For instance, quinazoline-derived azomethine imines, serving as 1,3-dipoles, react with dipolarophiles such as alkynes or electron-deficient alkenes to yield initial five-membered ring adducts. mdpi.com These reactions can be part of a multi-component, one-pot synthesis, efficiently building molecular complexity. mdpi.com
Regioselectivity in Cycloaddition Processes
Regioselectivity is a critical aspect of 1,3-dipolar cycloadditions, determining which of the two possible constitutional isomers is formed when an asymmetric dipole reacts with an asymmetric dipolarophile. wikipedia.org The outcome is governed by a combination of frontier molecular orbital (FMO) interactions, steric effects, and stereoelectronic factors. wikipedia.orgresearchgate.net
In the context of quinazoline N-oxide chemistry, while specific studies on the 1-oxide isomer are limited, the principles of regioselectivity remain applicable. For example, in cycloadditions involving nitrile oxides (a common 1,3-dipole) and alkenes, the regiochemistry is often controlled by the electronic properties of the substituents on both components. researchgate.netresearchgate.net The reaction between chiral nitrile oxides and α-methylene-γ-lactams has been shown to proceed regioselectively to form spiroisoxazolines. mdpi.com Theoretical studies using Density Functional Theory (DFT) are often employed to rationalize and predict the observed regioselectivity in such cycloadditions by analyzing the energies of the transition states leading to the different regioisomers. researchgate.net
Ring Expansion Reactions (e.g., to Benzodiazepines)
Quinazoline N-oxides, particularly quinazoline 3-oxides, are highly valuable intermediates for the synthesis of 1,4-benzodiazepine (B1214927) derivatives, a class of compounds with significant pharmacological importance. nih.govacs.org This transformation involves a ring expansion of the pyrimidine portion of the quinazoline scaffold.
The mechanism for the ring enlargement of quinazoline 3-oxides into 1,4-benzodiazepin-2-one 4-oxides has been investigated, particularly under alkaline conditions. acs.orgnih.gov For example, a nucleophilic attack at the C-2 position of a 2-chloromethyl quinazoline 3-oxide by an amine can initiate a sequence involving ring opening and subsequent intramolecular displacement, ultimately affording a benzodiazepine (B76468) structure like chlordiazepoxide. nih.gov The presence of a carbon-carbon double bond in certain tricyclic quinazoline intermediates has also been implicated in facilitating rearrangements that lead to ring enlargement and the formation of benzodiazepine analogues. nih.gov
Table 1: Examples of Ring Expansion Reactions
| Starting Material | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Chloromethyl quinazoline 3-oxide | Methylamine, followed by acid hydrolysis and deoxygenation | 1,4-Benzodiazepine (Diazepam) | nih.gov |
| Quinazoline 3-oxides | Alkali | 1,4-Benzodiazepin-2-one 4-oxides | acs.orgnih.gov |
| 4-Carbo substituted quinazoline 3-oxides | Acetylene derivatives | Benzodiazepine analogues | nih.gov |
Nucleophilic Substitution Reactions at the Quinazoline Core
The quinazoline ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or good leaving groups at specific positions. The C4 position of the quinazoline nucleus is notably electrophilic and prone to nucleophilic attack. mdpi.com
In studies using 2,4-dichloroquinazoline (B46505) precursors, reactions with a variety of amine nucleophiles (including anilines, benzylamines, and aliphatic amines) consistently demonstrate regioselective substitution at the C4 position. mdpi.com This selectivity is a cornerstone for the synthesis of a vast array of 4-aminoquinazoline derivatives, which are recognized as privileged structures in medicinal chemistry. mdpi.com The greater electrophilicity of the C4 position compared to the C2 position has been rationalized through theoretical calculations of the transition states involved in the nucleophilic attack. mdpi.com While these studies focus on dichloro-derivatives, the inherent electrophilicity of the C4 position is a key feature of the quinazoline core's reactivity.
Electrophilic Substitution Reactions on the Quinazoline Ring
Electrophilic substitution on the quinazoline ring system preferentially occurs on the benzene (B151609) ring (carbocycle) rather than the electron-deficient pyrimidine ring. quimicaorganica.org For the parent quinoline (B57606) heterocycle, the most favored positions for electrophilic attack are C5 and C8, a preference dictated by the stability of the resulting cationic intermediates (Wheland intermediates). quimicaorganica.org
The presence of the N-oxide functionality significantly modifies this reactivity profile. The N-oxide group can act as a directing group, facilitating C–H bond activation at adjacent positions. nih.gov For instance, the N-oxide moiety in quinazoline-3-oxides has been exploited in copper-catalyzed cross-dehydrogenative coupling reactions with indoles, leading to the selective functionalization at the C4 position to form 4-(indole-3-yl)quinazolines. chim.it This demonstrates that the N-oxide group can activate the otherwise less reactive pyrimidine ring towards certain types of "electrophilic" functionalization under transition-metal catalysis.
Oxidation and Reduction Pathways of the Heterocyclic System
The quinazoline heterocyclic system can undergo both oxidation and reduction reactions, targeting either the nitrogen atoms or the ring system itself.
Oxidation: Direct N-oxidation of the quinazoline scaffold using oxidizing agents like monoperphthalic acid can be complicated by a lack of selectivity. nih.govmdpi.com Such reactions often yield a mixture of N-1 and N-3 oxides, and can also produce quinazolin-4(3H)-one as a major by-product due to the susceptibility of the pyrimidine nucleus to hydrolysis and ring-opening. nih.govmdpi.com More selective and higher-yielding methods have been developed, including biocatalytic oxidation using enzymes like di-iron monooxygenase. nih.gov
Reduction: The N-oxide functional group in quinazoline N-oxides can be readily removed via deoxygenation. This reduction of the N–O bond is a key transformation, converting the N-oxide back to the parent quinazoline. nih.gov This process can be achieved using various reducing agents. Common methods include catalytic reduction or the use of low-valent phosphorus reagents (e.g., PCl₃, POCl₃) or metals such as zinc in the presence of aqueous ammonium (B1175870) chloride. nih.gov
Table 2: Summary of Oxidation and Reduction Reactions
| Reaction Type | Reagent/Method | Outcome | Reference |
|---|---|---|---|
| Oxidation | Monoperphthalic acid | Mixture of N-1 and N-3 oxides, quinazolin-4(3H)-one | nih.govmdpi.com |
| Recombinant di-iron monooxygenase (SDIMO) | Selective formation of quinazoline 3-oxide | nih.gov | |
| Reduction | Zn / aq. NH₄Cl in THF | Deoxygenation to quinazoline | nih.gov |
| (Deoxygenation) | PCl₃ or POCl₃ | Deoxygenation to quinazoline | nih.gov |
| Catalytic Hydrogenation | Deoxygenation to quinazoline | nih.gov |
Reactivity with Specific Reagents (e.g., Alkali, Sulfur Dioxide, Grignard Reagents)
The reactivity of the quinazoline ring system is significantly influenced by the N-oxide functionality. The introduction of an oxygen atom at the N1 position alters the electron distribution within the heterocyclic system, affecting its susceptibility to nucleophilic and electrophilic attack.
Reactivity with Alkali: In warm alkaline solutions, the parent quinazoline molecule is known to undergo hydrolysis. wikipedia.orgnih.gov This reaction involves the cleavage of the pyrimidine ring, yielding 2-aminobenzaldehyde (or products of its self-condensation), formic acid, and ammonia (B1221849). wikipedia.org Specifically for quinazoline, treatment with hot dilute alkali leads to its conversion into 2-aminobenzaldehyde and its anhydro-polymers. rsc.org While detailed studies focusing exclusively on the reaction of quinazoline 1-oxide with alkali are limited in the provided search results, the general behavior of the quinazoline ring suggests a susceptibility to ring-opening reactions under these conditions. The N-oxide group can further influence the reaction rate and pathway.
Reactivity with Sulfur Dioxide: Information regarding the direct reaction of quinazoline 1-oxide with sulfur dioxide is not extensively detailed in the available literature. However, studies on related N-oxides, such as quinoline N-oxides, demonstrate reactions involving sulfur dioxide. For instance, transition-metal-free C2-H sulfonylation of quinoline N-oxides can be achieved via the insertion of sulfur dioxide. researchgate.net This suggests that the N-oxide functionality can activate the heterocyclic ring for reactions involving SO2, often through radical pathways. researchgate.net Whether a similar reactivity profile exists for quinazoline 1-oxide requires specific investigation.
Reactivity with Grignard Reagents: Grignard reagents are potent nucleophiles that react with various heterocyclic compounds. While literature specifically detailing the reaction of Grignard reagents with quinazoline 1-oxide is sparse, reactions with the parent quinazoline and related N-oxides provide insight into potential pathways. For instance, the addition of Grignard reagents to 2-alkylaminobenzonitriles is a step in the synthesis of quinazoline derivatives. nih.govnih.gov Reactions between Grignard reagents and quinoline N-oxides have also been studied, indicating that nucleophilic attack on the quinoline ring is a primary reaction pathway. researchgate.net It is plausible that Grignard reagents would attack the electrophilic carbon centers of the quinazoline 1-oxide ring, potentially at the C2 or C4 positions, leading to substituted dihydroquinazolines.
Intramolecular Cyclization and Rearrangement Pathways
Intramolecular reactions are fundamental to the synthesis of the quinazoline ring system and its derivatives. Quinazoline N-oxides, in particular, can serve as key intermediates in various cyclization and rearrangement reactions.
Intramolecular Cyclization: The synthesis of quinazoline N-oxides often relies on intramolecular cyclization strategies. A common method involves the acid-promoted intramolecular cyclization of N-[2-(1-hydroxyiminoethyl)phenyl]amides. nih.gov This process typically involves the initial protonation of the amide oxygen, followed by a nucleophilic attack from the oxime nitrogen onto the activated amide carbon, leading to the formation of the heterocyclic ring. nih.gov
Another significant pathway is the intramolecular cyclocondensation of N-acyl-2-aminoaryl ketone oximes. nih.gov This strategy is a cornerstone for preparing 2,4-dicarbo substituted quinazoline 3-oxides and can be adapted for 1-oxide synthesis. nih.gov The reaction mechanism involves the formation of an intermediate which then cyclizes to form the quinazoline N-oxide structure.
Furthermore, intramolecular cyclization is a key step in various one-pot syntheses of the broader quinazoline framework, often following an initial intermolecular reaction. For example, the reaction can proceed through the formation of an imine followed by subsequent intramolecular nucleophilic cyclization and aromatization. nih.gov
Rearrangement Pathways: Quinazoline N-oxides are known to undergo rearrangement reactions, most notably ring expansion to form benzodiazepine derivatives. nih.govmdpi.com For example, 2-aryl-4-methylquinazoline 3-oxides react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield methyl 5-(2-methoxy-2-oxoacetyl)-4-methyl-2-phenylsubstituted-5H-benzo[d] rsc.orgmdpi.comdiazepine-5-carboxylates. mdpi.com This transformation is believed to proceed through the rearrangement of a tricyclic quinazoline intermediate. mdpi.com Although this example pertains to the 3-oxide isomer, it highlights a characteristic reactivity pattern for quinazoline N-oxides, suggesting that the 1-oxide isomer could potentially undergo similar skeletal rearrangements under appropriate conditions.
The table below summarizes key intramolecular reactions involving quinazoline N-oxide precursors.
| Precursor Type | Reagent/Condition | Product Type | Mechanism Highlights |
| N-[2-(1-hydroxyiminoethyl)phenyl]amides | Trifluoroacetic acid (TFA), reflux | 2,4-dicarbo substituted quinazoline 3-oxides | Acid-promoted intramolecular cyclization nih.gov |
| N-acyl-2-aminoaryl ketone oximes | Hydroxylamine hydrochloride, reflux | 2,4-dicarbo substituted quinazoline 3-oxides | Intramolecular cyclocondensation nih.gov |
| 2-aryl-4-methylquinazoline 3-oxides | Dimethyl acetylenedicarboxylate (DMAD) | 1,3-Benzodiazepine derivatives | Ring expansion via rearrangement of a tricyclic intermediate mdpi.com |
Advanced Computational and Theoretical Investigations of Quinazoline 1 Oxide
Quantum Chemical Methodologies Applied to Quinazoline (B50416) Systems
Quantum chemical methods are fundamental to the computational study of quinazoline systems, offering a balance between accuracy and computational cost. These methods can be broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical calculations, each with distinct advantages for specific applications.
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the reaction mechanisms of medium to large-sized organic molecules, including quinazoline derivatives. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function, offering a favorable combination of accuracy and computational efficiency. alliancecan.ca
DFT studies have been instrumental in elucidating complex reaction pathways involving quinazoline systems. For instance, research on the oxidative degradation of quinazoline in supercritical water utilized DFT to analyze reaction pathways at an atomic level. figshare.com These calculations demonstrated that the pyrimidine (B1678525) ring in quinazoline could be attacked by various radicals (such as OH) and molecules (like O2 and H2O), initiating ring-opening reactions. figshare.com The B3LYP functional, often paired with basis sets like 6-31G* or 6-311+G**, is commonly employed to optimize the ground-state geometries of quinazoline derivatives and to map out potential energy surfaces for their reactions. nih.govresearchgate.net DFT calculations have also been used to predict that certain reactions are under thermodynamic control, successfully forecasting the exclusive formation of specific isomers, which aligns with experimental results. nih.gov
Ab initio and semi-empirical methods represent two other important classes of quantum chemical calculations. Ab initio, meaning "from the beginning," methods compute molecular properties based on first principles without using experimental data for parametrization. libretexts.orgquora.com While highly accurate, these methods are computationally intensive and are often limited to smaller molecular systems. alliancecan.calibretexts.org
Semi-empirical methods, in contrast, use parameters derived from experimental data or higher-level computations to simplify the calculations. libretexts.orgresearchgate.net This simplification significantly reduces computation time, making them suitable for very large molecules. researchgate.net However, their accuracy is dependent on the quality of the parametrization and their applicability is often limited to molecules similar to those used in the parameter set. alliancecan.caresearchgate.net In the context of quinazoline systems, these methods can be employed for initial high-throughput screening or for studying very large assemblies where DFT or ab initio methods would be computationally prohibitive.
| Method Type | Basis of Calculation | Relative Cost | Typical Application for Quinazoline Systems |
| Density Functional Theory (DFT) | Electron Density | Moderate | Elucidation of reaction mechanisms, transition state analysis, electronic property calculation. figshare.comnih.gov |
| Ab Initio | First Principles (Wave Function) | High | High-accuracy calculations on smaller quinazoline fragments or model systems. libretexts.org |
| Semi-Empirical | Parametrized from Experimental Data | Low | High-throughput screening of large libraries of quinazoline derivatives. researchgate.net |
Computational Elucidation of Reaction Pathways and Transition States
A primary application of computational chemistry is the detailed mapping of reaction pathways, including the identification of intermediates and transition states. For quinazoline 1-oxide, this involves calculating the potential energy surface of a given reaction to understand its mechanism step-by-step.
DFT calculations are particularly powerful for locating transition state structures, which are first-order saddle points on the potential energy surface. By identifying the transition state, chemists can calculate the activation energy of a reaction, providing a quantitative measure of its kinetic feasibility. figshare.com For example, in the study of quinazoline degradation, the activation energy was calculated to be 123.0 kJ/mol, which showed reasonable agreement with experimental data. figshare.com
Computational studies on the synthesis of quinazoline derivatives have also shed light on reaction mechanisms. In copper-catalyzed reactions, kinetic isotope effect (KIE) experiments combined with theoretical calculations suggested that the cleavage of a C-H bond is the rate-determining step in certain synthetic routes. mdpi.com Similarly, mechanisms involving the formation of key intermediates, such as imines followed by intramolecular cyclization and aromatization, have been proposed and supported by computational evidence. mdpi.com
Prediction and Analysis of Regioselectivity and Stereoselectivity
Many chemical reactions can yield multiple products (isomers). Predicting which isomer will be the major product (regioselectivity and stereoselectivity) is a significant challenge that computational methods can address effectively.
For quinazoline N-oxides and related heterocycles, DFT calculations can predict the most likely site of attack for a reagent. This is achieved by comparing the activation energies of the transition states leading to the different possible products. The pathway with the lower activation energy is kinetically favored and will correspond to the major product observed experimentally. nih.govbeilstein-journals.org For instance, in nucleophilic aromatic substitution (SNAr) reactions involving 2,4-dichloroquinazoline (B46505) precursors, substitution consistently occurs at the 4-position, a regioselectivity that can be rationalized by analyzing the stability of the reaction intermediates and transition states computationally. mdpi.com In 1,3-dipolar cycloaddition reactions, theoretical studies have shown that regioselectivity is controlled by the optimal orbital overlap in the transition state leading to the experimentally observed isomer. beilstein-journals.org
Understanding Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO, Fukui Indices)
The electronic structure of a molecule governs its reactivity. Computational methods provide a wealth of information about this structure through various reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are among the most important. researchgate.net
The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. nih.govsemanticscholar.org A small gap suggests that the molecule is more polarizable and has a higher chemical reactivity and lower kinetic stability. nih.govsemanticscholar.org For quinazoline derivatives, DFT calculations have been used to determine these energies and correlate them with observed chemical behavior. beilstein-journals.org The LUMOs are often located on the electron-accepting quinazoline core, while the HOMOs are localized on electron-donating substituents. beilstein-journals.org
Other reactivity descriptors can also be calculated from HOMO and LUMO energies, including ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nih.govnih.govijarset.com These parameters provide a quantitative basis for comparing the reactivity of different quinazoline derivatives. semanticscholar.orgijarset.com
| Parameter | Description | Significance for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy means better donor. ijarset.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy means better acceptor. ijarset.com |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A small gap indicates high reactivity and low kinetic stability. nih.govsemanticscholar.org |
| Electronegativity (χ) | Tendency to attract electrons | A high value indicates a better electron acceptor. nih.gov |
| Chemical Hardness (η) | Resistance to change in electron distribution | A low value indicates a more reactive ("softer") molecule. nih.gov |
| Electrophilicity Index (ω) | Measure of electrophilic character | A high value indicates a stronger electrophile. nih.gov |
Solvent Effects and Catalytic Role in Reaction Kinetics
The reaction environment, including the solvent and any catalysts, can dramatically alter reaction rates and outcomes. Computational models can incorporate these effects to provide a more realistic description of chemical reactions.
Solvent effects can be modeled either explicitly (by including individual solvent molecules) or implicitly (by treating the solvent as a continuous medium with a specific dielectric constant). DFT calculations have shown that solvent clusters can actively participate in reactions. For example, a supercritical water cluster was found to decrease the cracking energy of chemical bonds in quinazoline, thereby accelerating its degradation rate. figshare.com The polarity of the solvent can also be critical; polar solvents may stabilize charged transition states or intermediates more effectively than reactants, leading to changes in the reaction barrier. chemrxiv.org
The role of catalysts can also be investigated computationally. In the synthesis of quinazoline 3-oxides, the mechanism of a Zinc(II)-catalyzed cyclocondensation was elucidated. mdpi.com The calculations showed that the zinc species acts as a Lewis acid, assisting in a crucial dehydration step to produce the final product. mdpi.com By modeling the interaction between the catalyst and the reactants, researchers can understand how the catalyst lowers the activation energy and facilitates the reaction.
Conformational Analysis and Molecular Interactions within Quinazoline 1-Oxide Systems
Detailed computational and theoretical investigations focusing specifically on the conformational analysis and molecular interactions of Quinazoline 1-oxide are limited in publicly available research. The parent quinazoline molecule is a planar aromatic heterocycle, consisting of a fused benzene (B151609) and pyrimidine ring. wikipedia.org The introduction of an N-oxide group at the 1-position introduces changes in the electronic distribution and geometry of the molecule, which would be the subject of detailed conformational analysis.
Theoretical studies on related quinazolinone isomers have been conducted using methods like Density Functional Theory (DFT) to calculate properties such as dipole moments and mean polarizability. researchgate.net Such studies on Quinazoline 1-oxide would elucidate the preferred spatial arrangements of the atoms, the stability of different conformers, and the energy barriers for conversion between them.
Molecular interactions in systems involving quinazoline derivatives often involve hydrogen bonding and π–π stacking interactions. nih.gov For Quinazoline 1-oxide, the N-oxide group could potentially act as a hydrogen bond acceptor. Computational docking studies on various quinazoline derivatives have been used to understand their interactions with biological targets, often highlighting the role of specific functional groups in forming hydrogen bonds, hydrophobic interactions, or π–cation interactions. nih.govukaazpublications.com However, specific data from such analyses for Quinazoline 1-oxide is not readily found.
A comprehensive conformational analysis of Quinazoline 1-oxide would typically involve mapping the potential energy surface by systematically varying key dihedral angles. The results of such an analysis would provide insights into the molecule's flexibility and its preferred shapes in different environments.
Similarly, a detailed investigation of molecular interactions would involve studying the formation of dimers or complexes with other molecules, including solvents or biological macromolecules. These studies would quantify the strength and nature of interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions.
While extensive research exists on the synthesis and biological activities of the broader quinazoline and quinazolinone families, specific and detailed computational studies on the conformational landscape and interaction patterns of Quinazoline 1-oxide are not prominently featured in the reviewed literature. nih.govmdpi.commdpi.com
Strategic Utility of Quinazoline 1 Oxide in Advanced Organic Synthesis
Quinazoline (B50416) 1-Oxide as a Versatile Synthetic Precursor
The N-oxide group in quinazoline 1-oxide serves as a versatile handle for subsequent chemical modifications. One of the most fundamental transformations is its deoxygenation to yield the parent quinazoline scaffold. This reaction is crucial as it allows the N-oxide to be used as a temporary activating or directing group that can be removed in a later synthetic step.
For instance, 4-alkylsubstituted quinazoline 1-oxides can be effectively deoxygenated through catalytic hydrogenation. mdpi.com This process typically employs a Raney Nickel catalyst in methanol (B129727) under a hydrogen atmosphere to afford the corresponding 4-substituted quinazoline. mdpi.com This two-step sequence of N-oxidation followed by deoxygenation provides an alternative route to quinazoline derivatives that might be difficult to access directly.
The synthesis of quinazoline N-oxides themselves can be challenging due to a lack of selectivity. Direct oxidation of a 4-alkylsubstituted quinazoline with an oxidizing agent like monoperphthalic acid often yields a mixture of the desired 1-oxide and the isomeric 3-oxide, along with quinazolin-4(3H)-one as a major by-product. nih.gov This highlights the preference for N-1 oxidation but also underscores the complexity of selectively preparing the precursor. mdpi.comnih.gov
| Reaction | Reagents and Conditions | Product | Yield | Reference |
| Deoxygenation | Raney Ni, H₂, MeOH | 4-Substituted quinazoline | 33–43% | mdpi.com |
| N-Oxidation | Monoperphthalic acid, Ether, RT | Mixture of 1-oxide, 3-oxide, and quinazolinone | N/A | nih.gov |
Role in the Construction of Complex Heterocyclic Scaffolds
The altered reactivity of the quinazoline ring system by the N1-oxide group makes it a valuable component in the synthesis of more complex, fused heterocyclic structures. The N-oxide can participate in cycloaddition reactions or facilitate rearrangements that lead to significant increases in molecular complexity.
A notable example, though demonstrated with the analogous quinoline (B57606) system, showcases the potential of N-oxides in skeletal rearrangement. A one-pot transformation of quinolines to quinazolines proceeds through an N-oxide intermediate. thieme-connect.com This N-oxide rearranges to a benzoxazepine, which, after oxidative cleavage and cyclization with an ammonia (B1221849) source, yields the quinazoline core. thieme-connect.com This type of transformation, involving ring-opening and re-cyclization, highlights how N-oxides can serve as pivotal intermediates in the construction of entirely new heterocyclic frameworks.
Furthermore, quinazoline-derived intermediates, such as zwitterions formed from 3-amino-2-chloromethyl-4(3H)-quinazolinone, readily undergo dipolar cycloaddition reactions with dipolarophiles like N-arylmaleimides. nih.govresearchgate.net This reaction constructs novel, annelated pyrrolo- and pyridazinoquinazoline derivatives, demonstrating the utility of the quinazoline scaffold in building elaborate polycyclic systems. nih.govresearchgate.net While this specific example does not start from the 1-oxide, it illustrates the inherent reactivity of the quinazoline system towards cycloadditions, a pathway that is often enhanced by N-oxide functionality.
Development of Novel Synthetic Building Blocks
The quinazoline 1-oxide scaffold can be functionalized to create a diverse array of new synthetic building blocks. The N-oxide group acts as an effective directing group for C–H activation, typically activating the C2 position for functionalization. snnu.edu.cnnih.gov This allows for the introduction of various substituents onto the quinazoline core, thereby generating novel derivatives for further synthetic elaboration or for direct use in medicinal chemistry and materials science.
While extensive research has been conducted on the C-H functionalization of the analogous quinoline N-oxides, the principles are applicable to quinazoline 1-oxide. nih.gov These reactions, often catalyzed by transition metals like palladium, can introduce alkyl, aryl, and heteroaryl groups at the C2 position. nih.gov
Moreover, functionalization is not limited to the C2 position. In a demonstrated reaction on a 2,4-disubstituted quinazoline 3-oxide, the methyl group at the C4 position was acetoxylated by refluxing with acetic anhydride. snnu.edu.cn A similar activation of alkyl substituents is conceivable for quinazoline 1-oxides, providing a route to functionalized side chains on the quinazoline core. These transformations convert simple quinazoline 1-oxides into more complex and valuable building blocks for organic synthesis.
| Functionalization Type | Position | Reagents/Catalyst | Result | Reference |
| C-H Activation | C2 (anticipated) | Transition metal catalyst (e.g., Palladium) | Introduction of new C-C or C-heteroatom bonds | nih.gov |
| Side-chain Functionalization | C4-methyl | Acetic anhydride, reflux | Acetoxylation of the methyl group | snnu.edu.cn |
Integration into Cascade and Tandem Reaction Sequences for Molecular Complexity
Quinazoline 1-oxide and its parent N-oxides are valuable components in cascade and tandem reactions, which are highly efficient processes that form multiple chemical bonds in a single operation. These sequences rapidly build molecular complexity from simple starting materials, avoiding the isolation of intermediates.
A powerful strategy for synthesizing quinazoline N-oxides themselves involves a Rh(III)- and Zn(II)-catalyzed tandem reaction. snnu.edu.cn This process begins with a Rh(III)-catalyzed C-H activation and amidation of a ketoxime with a dioxazolone, followed by a Zn(II)-catalyzed cyclization to form the quinazoline N-oxide ring system. snnu.edu.cn This relay catalysis approach showcases the integration of multiple catalytic cycles to construct the target heterocycle efficiently.
Another elegant example is the one-pot conversion of quinolines into quinazolines, which proceeds via a tandem sequence involving an N-oxide intermediate. thieme-connect.com The sequence involves:
N-oxidation of the quinoline.
Rearrangement to a benzoxazepine.
Oxidative cleavage.
Cyclization with an ammonia source to form the quinazoline.
This multi-step, one-pot process fundamentally transforms one heterocyclic core into another, demonstrating the power of using N-oxides as transient intermediates to orchestrate complex reaction cascades. thieme-connect.com Such strategies are at the forefront of modern synthetic chemistry, aiming for atom and step economy.
Applications in Advanced Materials Chemistry (Synthetic Aspects)
The quinazoline scaffold is a valuable structural motif in the design of advanced organic materials, particularly for optoelectronic applications. While direct synthetic applications starting from quinazoline 1-oxide are not extensively documented, the synthesis of quinazoline-based materials often involves methodologies where the N-oxide could serve as a key precursor.
For example, donor-acceptor type molecules for use in organic light-emitting diodes (OLEDs) have been synthesized using a quinazoline unit as the electron-accepting core. In one approach, a substituted 2-aminobenzophenone (B122507) is reacted with an aldehyde and ammonium (B1175870) acetate (B1210297) in the presence of a copper(II) chloride catalyst to form the quinazoline ring. This quinazoline derivative is then coupled with various electron-donating moieties (like carbazole (B46965) or phenothiazine) via a nucleophilic aromatic substitution reaction.
The resulting compounds exhibit high glass-transition temperatures and have been used to form exciplexes for white OLEDs. The synthetic strategy, which relies on the construction of a functionalized quinazoline core, could potentially be adapted to use quinazoline 1-oxide. The N-oxide could serve as an activated precursor, facilitating the introduction of necessary substituents before being removed via deoxygenation to yield the final material. This highlights the potential, yet to be fully explored, of quinazoline 1-oxide in the synthesis of functional organic materials.
Q & A
Q. What are the recommended methods for synthesizing Quinazoline, 1-oxide derivatives, and how can reaction conditions be optimized?
Quinazoline, 1-oxide derivatives are typically synthesized via condensation reactions. For example, substituted-2-quinoxalinecarboxaldehyde-1,4-di-N-oxide intermediates can react with amines or thiazolidinone derivatives under controlled conditions. Key parameters include temperature (often 60–80°C), solvent selection (e.g., ethanol or DMF), and reaction time (12–24 hours). Optimization may involve adjusting stoichiometric ratios or using catalysts like acetic acid to enhance yield . Characterization via NMR and IR spectroscopy is critical to confirm structural integrity .
Q. How should researchers handle stability and decomposition risks during storage of Quinazoline, 1-oxide compounds?
Quinazoline, 1-oxide derivatives are sensitive to oxidizers and prolonged storage. Decomposition products include carbon oxides and nitrogen oxides, which pose inhalation hazards. Store in airtight containers under inert gas (e.g., nitrogen) at –20°C, and monitor for color changes (e.g., yellowing indicates degradation). Avoid exposure to moisture and light, and conduct periodic stability assays using HPLC or TLC .
Q. What safety protocols are essential when working with Quinazoline, 1-oxide in laboratory settings?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders to prevent inhalation.
- Spill Management: Collect solids with a clean shovel and dispose in chemical waste containers. Avoid aqueous rinses to prevent environmental contamination.
- Emergency Measures: For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution followed by medical evaluation .
Q. Which analytical techniques are most reliable for characterizing Quinazoline, 1-oxide derivatives?
- NMR Spectroscopy: H NMR (300 MHz in CDCl) reveals proton environments (e.g., δ 7.54–7.74 ppm for aromatic protons) .
- Elemental Analysis: Verify molecular formulas (e.g., CHNO) with <0.5% deviation from theoretical values .
- IR Spectroscopy: Peaks at 1750 cm (C=O) and 1610 cm (C=N) confirm functional groups .
Advanced Research Questions
Q. How can researchers design Quinazoline, 1-oxide analogs to enhance pharmacological activity while minimizing toxicity?
Structure-activity relationship (SAR) studies are pivotal. For example:
- Substitution Patterns: Introducing electron-withdrawing groups (e.g., –NO) at the C-6 position increases antibacterial activity but may elevate cytotoxicity.
- N-Oxide Modifications: Reducing the N-oxide moiety can alter bioavailability. Use computational tools (e.g., molecular docking) to predict binding affinity to target proteins like β-arrestin . Validate hypotheses via in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and compare with existing SAR data .
Q. What strategies resolve contradictions in biological activity data across studies on Quinazoline, 1-oxide derivatives?
Discrepancies often arise from assay variability (e.g., cell line specificity) or compound purity. Mitigate by:
- Standardizing Assays: Use validated cell lines (e.g., HepG2 for hepatotoxicity) and control for batch-to-batch variability via HPLC purity checks (>98%).
- Meta-Analysis: Cross-reference data from high-impact journals (e.g., Natural Product Reports) to identify consensus mechanisms, such as intercalation with DNA or kinase inhibition .
Q. How can researchers address inconsistencies in spectroscopic data during structural elucidation?
- Multi-Technique Validation: Combine C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to resolve ambiguous signals.
- Reference Databases: Cross-check with platforms like SciFinder for published spectra of analogous compounds. For example, misassigned aromatic protons in H NMR can be corrected using 2D-COSY .
Q. What methodologies improve the reproducibility of in vivo studies involving Quinazoline, 1-oxide derivatives?
- Dosing Protocols: Use nanoparticle delivery systems (e.g., doxorubicin-loaded NPs) to enhance compound stability in rodent models, as demonstrated in 4-nitroquinoline 1-oxide-induced tongue cancer studies .
- Ethical Compliance: Adhere to ICMJE standards for documenting chemical sources, purity, and administration routes to ensure transparency .
Experimental Design & Literature Strategies
Q. How should researchers design experiments to investigate the ecological impact of Quinazoline, 1-oxide derivatives?
- Toxicity Testing: Use Daphnia magna or Vibrio fischeri bioluminescence assays for acute toxicity (EC).
- Degradation Studies: Simulate environmental conditions (pH, UV exposure) and quantify breakdown products via LC-MS. No ecotoxicity data is currently available, necessitating novel experimental frameworks .
Q. What systematic approaches are recommended for reviewing literature on Quinazoline, 1-oxide’s mechanisms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
